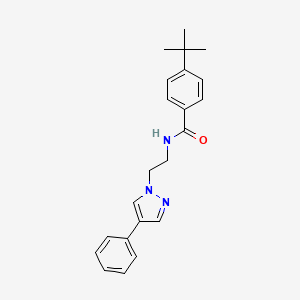

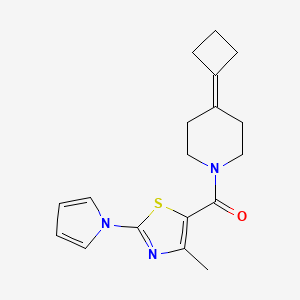

4-(tert-butyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Synthetic Organic Chemistry Applications

4-(tert-butyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, due to its structural components, finds its utility in synthetic organic chemistry. tert-Butyl phenylazocarboxylates, sharing a similar tert-butyl group, are versatile building blocks. They allow for nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions, leading to azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions, enabling the generation of aryl radicals for reactions including oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).

Polymer Synthesis

The compound also has implications in the synthesis of polymers. For example, derivatives of 4-tert-butylcatechol have been synthesized through aromatic nucleophilic substitution reactions, leading to the creation of polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible, and tough films, which are essential properties for various applications in materials science (Hsiao, Yang, & Chen, 2000).

Heterocyclic Compound Synthesis

The structure of this compound suggests its potential utility in the synthesis of heterocyclic compounds. Compounds containing pyrazole rings are of interest in the development of new pharmaceuticals and agrochemicals. For instance, novel pyrazole amide derivatives have been designed and synthesized with promising insecticidal activity, indicating the role of such structures in contributing to the development of new agrochemicals (Deng et al., 2016).

Drug Discovery and Design

Furthermore, the presence of the benzamide moiety in this compound suggests its relevance in drug discovery and design, especially in the synthesis of compounds with potential biological activities. For instance, benzamide derivatives have been synthesized and evaluated for their antiproliferative activity against human lung carcinoma cells, showcasing the importance of such compounds in medicinal chemistry research (Raffa et al., 2019).

properties

IUPAC Name |

4-tert-butyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-22(2,3)20-11-9-18(10-12-20)21(26)23-13-14-25-16-19(15-24-25)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICYTHIGKLWCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)

![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)

![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)